2'-(2-methoxyethyl)-N-(2-methoxy-5-methylphenyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide
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Overview
Description
2’-(2-methoxyethyl)-N-(2-methoxy-5-methylphenyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(2-methoxyethyl)-N-(2-methoxy-5-methylphenyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include organometallic reagents, oxidizing agents, and protecting groups to ensure selective reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
2’-(2-methoxyethyl)-N-(2-methoxy-5-methylphenyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups to create derivatives with different properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional carbonyl groups, while substitution reactions could produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its therapeutic potential, particularly in the treatment of diseases where spirocyclic structures are known to be effective.
Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 2’-(2-methoxyethyl)-N-(2-methoxy-5-methylphenyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is not well understood, but it is likely to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins that play a role in biological processes. The spirocyclic structure may allow the compound to fit into unique binding sites, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyethyl acetate: A simpler compound with similar functional groups but lacking the spirocyclic structure.
2-Methoxyphenyl isocyanate: Another compound with a methoxy group, used as a protecting group in organic synthesis.
Bis(2-methoxyethyl)ether: A compound used in oxidative dehydrogenative coupling reactions.
Uniqueness
The uniqueness of 2’-(2-methoxyethyl)-N-(2-methoxy-5-methylphenyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide lies in its spirocyclic structure, which can confer unique chemical and biological properties. This structure may allow for interactions with specific molecular targets that are not accessible to simpler compounds .
Properties
Molecular Formula |
C26H32N2O4 |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
2-(2-methoxyethyl)-N-(2-methoxy-5-methylphenyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide |
InChI |
InChI=1S/C26H32N2O4/c1-18-11-12-22(32-3)21(17-18)27-24(29)23-19-9-5-6-10-20(19)25(30)28(15-16-31-2)26(23)13-7-4-8-14-26/h5-6,9-12,17,23H,4,7-8,13-16H2,1-3H3,(H,27,29) |
InChI Key |
PCPNEZQYWNZKSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2C3=CC=CC=C3C(=O)N(C24CCCCC4)CCOC |
Origin of Product |
United States |
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